2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester
Overview
Description
2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester is an organic compound derived from 2,6-naphthalenedicarboxylic acid. This compound is known for its applications in the production of high-performance polyesters and other polymeric materials. It is a colorless solid that is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with ethylene glycol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing and efficient heat transfer. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Esterification: The primary reaction for the synthesis of this compound.
Hydrolysis: The ester bonds can be hydrolyzed back to 2,6-naphthalenedicarboxylic acid and ethylene glycol under acidic or basic conditions.
Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Esterification: Ethylene glycol, sulfuric acid or p-toluenesulfonic acid, heat (150-200°C).
Hydrolysis: Water, acid or base (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide), heat.
Major Products Formed:
Hydrolysis: 2,6-Naphthalenedicarboxylic acid and ethylene glycol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polyesters such as polyethylene naphthalate, which is known for its excellent mechanical and thermal properties.
Material Science: The compound is utilized in the development of metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis.
Biomedical Research: MOFs derived from this compound are explored as drug carriers due to their porous structure and ability to encapsulate therapeutic agents.
Mechanism of Action
The mechanism of action of 2,6-naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester primarily involves its role as a building block in polymer synthesis. The ester groups facilitate the formation of long polymer chains through polycondensation reactions. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form porous structures, which can interact with various molecules for storage or catalytic purposes .
Comparison with Similar Compounds
Dimethyl 2,6-naphthalenedicarboxylate: Another ester derivative of 2,6-naphthalenedicarboxylic acid used in polymer synthesis.
Terephthalic acid, bis(2-hydroxyethyl) ester: A similar compound used in the production of polyethylene terephthalate (PET), a widely used polyester.
Uniqueness: 2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester is unique due to its naphthalene backbone, which imparts superior thermal and mechanical properties to the resulting polymers compared to those derived from terephthalic acid. This makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-5-7-21-15(19)13-3-1-11-9-14(4-2-12(11)10-13)16(20)22-8-6-18/h1-4,9-10,17-18H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVIIFXLIXAPQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)OCCO)C=C1C(=O)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455564 | |
Record name | 2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22374-96-5 | |
Record name | 2,6-Naphthalenedicarboxylic acid, 2,6-bis(2-hydroxyethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22374-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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